molecular formula C19H14N2O2S B13378185 (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B13378185
M. Wt: 334.4 g/mol
InChI Key: LCPQLRCUAOMVOD-GXDHUFHOSA-N
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Description

(5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a synthetic derivative of the 2,4-thiazolidinedione (TZD) scaffold, a nitrogen and sulfur-containing heterocycle recognized as a privileged structure in medicinal chemistry . This compound is part of a class of molecules investigated for their diverse therapeutic potentials in preliminary research. Its molecular structure features key modifications—a benzyl group at the N-3 position and a (1H-indol-3-ylmethylidene) moiety at the C-5 position—that are strategically designed to modulate its biological activity and interaction with specific biological targets . The core 2,4-thiazolidinedione scaffold is known to exhibit its biological effects through multiple mechanisms. In metabolic research, TZDs are primarily investigated as insulin sensitizers due to their ability to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor pivotal in regulating glucose and lipid metabolism . Activation of this pathway can lead to reduced insulin resistance and decreased hepatic gluconeogenesis, making TZD derivatives valuable tools for studying type 2 diabetes mellitus . Furthermore, this compound class is also explored for its potential to inhibit aldose reductase (ALR2), a key enzyme in the polyol pathway whose activation under hyperglycemic conditions is associated with diabetic complications . Beyond metabolic disorders, TZD derivatives are of significant interest in oncology research. The (1H-indol-3-ylmethylidene) group is a critical feature often associated with antiproliferative properties. Compounds with this structural motif can disrupt the cell cycle, induce apoptosis (programmed cell death), and inhibit tumor angiogenesis in various experimental models . The specific stereochemistry of the C-5 bond (denoted as 'E') can influence the compound's three-dimensional shape and its binding affinity to molecular targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety assessments and experiments to fully characterize the compound's properties and mechanisms of action.

Properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

3-benzyl-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-one

InChI

InChI=1S/C19H14N2O2S/c22-18-17(10-14-11-20-16-9-5-4-8-15(14)16)24-19(23)21(18)12-13-6-2-1-3-7-13/h1-11,22H,12H2/b14-10+

InChI Key

LCPQLRCUAOMVOD-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=O)/C=C/3\C=NC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=O)C=C3C=NC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Conventional Knoevenagel Condensation

  • Procedure:

    • Equimolar amounts of thiazolidine-2,4-dione and indole-3-carboxaldehyde are mixed in a suitable solvent (commonly ethanol or acetic acid).
    • A catalytic amount of a base such as piperidine or ammonium acetate is added.
    • The mixture is stirred and heated (typically 60–80°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
    • The product precipitates upon cooling or addition of water, is filtered, washed, and recrystallized from ethanol or another suitable solvent.
  • Yields: Typically 70–90% depending on the substituents and reaction conditions.

Microwave-Assisted Synthesis

  • Procedure:

    • The same reactants and catalysts as above are used.
    • The reaction mixture is subjected to microwave irradiation (e.g., 100°C for 10–25 minutes).
    • The product is isolated similarly by precipitation and recrystallization.
  • Advantages:

    • Significantly reduced reaction time.
    • Often higher yields and purities due to rapid, uniform heating.

Green Chemistry Approaches

  • Deep Eutectic Solvents (DES):

    • Choline chloride-based DES can serve as both solvent and catalyst.
    • Reactants are stirred in DES at moderate temperatures until completion.
    • Water is added to precipitate the product, which is then filtered and purified.
    • DES can be recycled for multiple cycles with minimal loss of efficiency.
  • Benefits:

    • Reduced environmental impact.
    • Avoidance of volatile organic solvents.
    • Enhanced safety and sustainability.

Scientific Research Applications

Medicinal Chemistry

The thiazolidine derivatives have been investigated for their potential as antimicrobial agents . For instance, derivatives of thiazolidine have shown promising activity against various bacterial strains. Research indicates that compounds similar to (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione exhibit significant antimicrobial properties with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL against Gram-positive bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For example, a series of related compounds were evaluated for their inhibitory effects on phosphatases associated with cancer progression. One study reported that certain thiazolidine derivatives exhibited IC50 values as low as 6.09 µM against CDC25B, indicating their potential as lead compounds for developing new anticancer therapies .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of thiazolidine derivatives. Compounds synthesized with an indole component demonstrated significant protection in seizure models, suggesting their utility in treating epilepsy and other neurological disorders . The docking studies indicated favorable interactions with sodium channel receptors, enhancing their therapeutic profile .

Non-linear Optical Materials

Thiazolidine derivatives have also been explored for their applications in non-linear optics (NLO). The first hyperpolarizability values calculated for these compounds suggest their suitability as NLO materials due to their high polarizability and stability under various conditions .

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing various thiazolidine derivatives and evaluating their antimicrobial activities against common pathogens. The results indicated that certain modifications to the indole and thiazolidine rings significantly enhanced antibacterial efficacy. The best-performing compound demonstrated an MIC of 12.5 µg/mL against Salmonella typhi, showcasing its potential as an alternative treatment for enteric fever .

Case Study 2: Anticancer Activity Investigation

Research conducted on a series of thiazolidine derivatives revealed that modifications at specific positions led to increased inhibition of cancer cell lines. For instance, one compound exhibited an IC50 value of 8.66 µM against PTP1B, indicating its potential as a therapeutic agent targeting specific phosphatases involved in cancer progression .

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to interact with various molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.

    Pathways Involved: May inhibit specific signaling pathways that are crucial for cell proliferation and survival, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The TZD core is highly versatile, enabling diverse substitutions that modulate biological activity. Below is a comparative analysis of key analogues:

Compound Substituents Biological Activity Key Findings
(5E)-3-Benzyl-5-(1H-indol-3-ylmethylene)-TZD (Target Compound) N3: Benzyl; C5: Indol-3-ylmethylene Not explicitly reported (inferred: antiviral/antioxidant) Structural similarity to HIV-1 RT inhibitors; indole enhances binding potential
CID 3087795 () N3: 2-Aminoethyl; C5: 2-Thienylmethylene HIV-1 RT inhibition (IC50 not reported) Minimum docking energy (-8.69 kcal/mol); 5 hydrophobic/2 H-bond interactions
5-(4-Methoxybenzylidene)-TZD derivatives () C5: 4-Methoxybenzylidene; N3: Varied (e.g., tert-butyl, aryl) Antioxidant (DPPH scavenging), antitubercular (MIC: 1.6–3.1 µg/mL) Electron-donating groups enhance radical scavenging
7e () N3: Phenethyl; C5: 4-Chlorobenzylidene-indole Antiviral (unspecified target) Chlorine atom increases lipophilicity and membrane permeability
3-Ethyl-5-(4-isopropylbenzylidene)-TZD () N3: Ethyl; C5: 4-Isopropylbenzylidene Not reported Bulky substituents may hinder enzyme access
5-Coumarinyl-TZD derivatives () C5: Coumarinylmethylene; N3: Varied Antidiabetic (alloxan-induced model) Coumarin’s fused ring system improves PPAR-γ binding

Key Insights:

Antiviral Activity: CID 3087795 (thienylmethylene-TZD) exhibits strong HIV-1 RT inhibition via interactions with Val106, Asp185, and Tyr181 . The target compound’s indole group may similarly engage RT’s hydrophobic pockets but with enhanced π-stacking due to its larger aromatic surface.

Antioxidant Potential: 5-Arylidene-TZDs with electron-rich groups (e.g., 4-methoxy) show significant DPPH scavenging (IC50 ~20–50 µM) . The indole’s NH group in the target compound could act as a hydrogen donor, enhancing radical neutralization.

Antimicrobial and Antitubercular Effects :

  • Mannich base derivatives () with N3-alkyl/aryl groups demonstrate broad-spectrum activity. The target compound’s benzyl group may improve penetration into bacterial membranes, though specific data are lacking.
  • 4-Methoxybenzylidene-TZDs () inhibit Mycobacterium tuberculosis (MIC 1.6 µg/mL), suggesting that the target’s indole could synergize with rifampicin via efflux pump inhibition .

Structural-Activity Relationships (SAR): N3 Substitution: Bulky groups (e.g., benzyl) enhance target selectivity but may reduce metabolic stability. Aminoethyl chains (CID 3087795) improve solubility but increase renal clearance . C5 Substitution: Conjugated systems (indole, thienyl, coumarin) optimize binding to enzymes via planar geometry and charge transfer. Indole’s NH provides additional H-bonding sites versus thienyl’s sulfur .

Computational Predictions:

Molecular docking of the target compound (unreported in evidence) could be modeled using HIV-1 RT (PDB: 1DLO). Hypothetically, the indole’s NH may form H-bonds with Asp110 or Asp185, while the benzyl group occupies hydrophobic pockets near Met184. Comparative energy scores with CID 3087795 would clarify relative efficacy .

Biological Activity

(5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which has garnered attention for its potential therapeutic applications, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activities associated with this compound, highlighting its antibacterial properties, mechanisms of action, and potential therapeutic implications based on recent studies.

The molecular formula of (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is C22H20N2O2S, with a molecular weight of 376.5 g/mol. Its structure features a thiazolidine ring and an indole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC22H20N2O2S
Molecular Weight376.5 g/mol
PurityTypically 95%

Antibacterial Activity

Recent studies have demonstrated that compounds structurally related to (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione exhibit significant antibacterial properties. For instance:

  • Evaluation Against Bacteria : The compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated that it displayed better antibacterial potency than ampicillin against resistant strains .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 0.56 to 12.50 μM × 10^−2, indicating strong inhibitory effects against bacterial growth .

Table: Antibacterial Activity Data

CompoundMIC (μM × 10^-2)MBC (μM × 10^-2)
(5E)-3-benzyl...0.56 - 12.502.08 - 16.67
Related Compound A3.00 - 12.284.09 - 16.31
AmpicillinReferenceReference

The mechanisms by which (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione exerts its antibacterial effects are thought to involve:

  • Biofilm Inhibition : Some derivatives showed a slight effect on biofilm formation, which is crucial for bacterial survival and resistance .
  • Molecular Docking Studies : Computational analyses suggest strong interactions with bacterial targets such as enzymes involved in cell wall synthesis and metabolic pathways .

Anticancer Potential

Beyond antibacterial activity, preliminary studies indicate potential anticancer properties:

  • Cell Line Studies : In vitro tests on various cancer cell lines revealed that certain derivatives of thiazolidinediones could induce apoptosis and inhibit cell proliferation .
  • Mechanistic Insights : The compound's ability to modulate mitochondrial functions may contribute to its anticancer effects by disrupting energy metabolism in cancer cells .

Case Studies

Several case studies have examined the biological activity of related thiazolidinediones:

  • A study reported that thiazolidinediones significantly improved metabolic parameters in diabetic models by enhancing insulin sensitivity and reducing inflammation .
  • Another case highlighted the efficacy of these compounds in animal models of cancer, showing reduced tumor growth rates compared to controls .

Chemical Reactions Analysis

Reactivity of the Thiazolidinedione Core

The thiazolidinedione ring exhibits characteristic reactivity due to its electrophilic carbonyl groups and nucleophilic sulfur/nitrogen centers.

Nucleophilic Substitution

  • Sulfur displacement : The sulfur atom at position 2 can undergo substitution with nucleophiles (e.g., amines, hydrazines). For example, reaction with thiosemicarbazides yields thiazolidine-2-thione derivatives .

  • Nitrogen alkylation : The nitrogen at position 3 can be alkylated using benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) .

Table 2: Substitution Reactions of Thiazolidinediones

Reaction TypeReactantProductYield
Sulfur displacementThiosemicarbazideThiazolidine-2-thione70–90%
Nitrogen alkylationBenzyl bromideN-benzylated thiazolidinedione77–92%

Derived from analogous reactions in indole-based thiosemicarbazones .

Exocyclic Double Bond Reactions

The (5E)-benzylidene moiety participates in Michael addition and cyclocondensation reactions.

Michael Addition

The active methylene group (C5) in thiazolidinediones reacts with activated alkenes (e.g., α-cyano-cinnamonitriles) under basic conditions, forming adducts that eliminate malononitrile to yield 5-ene derivatives .

Cyclocondensation

The compound can undergo one-pot multicomponent cyclocondensation with thioureas or thiosemicarbazides, forming fused heterocycles (e.g., thiazolo-triazoles) .

Chemical Stability and Degradation Pathways

Thiazolidinediones are susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening products. For example, hydrolysis of (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione may yield α,β-unsaturated ketones or amides, depending on reaction conditions .

Comparative Analysis of Structural Variants

The substitution pattern significantly influences reactivity. For example:

  • Benzyl vs. indole substitution : Compounds with indole groups (e.g., this compound) exhibit enhanced mitochondrial pyruvate carrier inhibition compared to simpler benzyl derivatives .

  • Electron-withdrawing groups : Fluorobenzylidene or methoxybenzylidene substituents modulate biological activity, with fluorine substitutions showing improved tyrosinase inhibition .

Table 3: Biological Activity of Related Thiazolidinediones

CompoundKey ActivityIC₅₀ (μM)
5-(4-Hydroxybenzylidene) TZDMitochondrial pyruvate carrier inhibition~20
5-(4-Fluorobenzylidene) TZDTyrosinase inhibition15.3 ± 0.37
N-benzyl-indole-thiosemicarbazoneAntimicrobial activity24.16 ± 0.38

Data from mitochondrial studies and tyrosinase assays .

Q & A

Q. What are the common synthetic routes for (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione?

The compound is synthesized via Knoevenagel condensation , a widely used method for preparing 5-arylidene-thiazolidine-2,4-diones. A typical procedure involves reacting 1,3-thiazolidine-2,4-dione with an aromatic aldehyde (e.g., indole-3-carboxaldehyde) in ethanol under basic catalysis (e.g., piperidine). The reaction is stirred at room temperature or refluxed, followed by purification via recrystallization or column chromatography. Key parameters include molar ratios (1:1 aldehyde to thiazolidine-dione), solvent choice, and catalyst concentration to optimize yield and stereoselectivity .

Q. How is the structural identity of this compound validated experimentally?

Structural characterization employs:

  • FT-IR spectroscopy : Confirms carbonyl (C=O) stretches (~1740–1700 cm⁻¹) and C=N bonds (~1620 cm⁻¹).
  • NMR spectroscopy : 1^1H-NMR identifies aromatic protons (δ 7.0–8.5 ppm), benzyl/indole methylidene protons (δ 5.5–6.5 ppm), and thiazolidine ring protons (δ 3.0–4.5 ppm). 13^13C-NMR verifies carbonyl carbons (~165–175 ppm).
  • LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

Advanced Research Questions

Q. What computational strategies are recommended for studying its interaction with HIV-1 reverse transcriptase (RT)?

  • Molecular docking : Use AutoDock4 or Vina with the unliganded HIV-1 RT crystal structure (PDB: 1DLO). Key steps:
    • Prepare the protein (remove water, add polar hydrogens, assign charges).
    • Define the active site (catalytic residues: Asp110, Asp185, Asp186).
    • Apply Lamarckian Genetic Algorithm for conformational sampling (population size: 150, generations: 27,000).
    • Analyze docking poses using LigPlot+ for hydrogen bonds, hydrophobic interactions, and binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
  • MD simulations : Validate stability of ligand-RT complexes (RMSD < 2 Å over 100 ns) using GROMACS or AMBER .

Q. How can discrepancies between computational binding predictions and experimental inhibition assays be resolved?

  • Experimental validation : Perform enzyme inhibition assays using recombinant HIV-1 RT. Measure IC₅₀ via:
    • Polymerase activity : Inhibition of RNA-dependent DNA synthesis (radiolabeled dNTP incorporation).
    • Cell-based assays : Antiviral activity in T-cell lines (e.g., MT-4 cells) infected with HIV-1, monitoring viral load via RT-PCR.
  • Reassess docking parameters : Adjust grid box size to include allosteric pockets or incorporate flexibility in RT domains (e.g., p66/p51 subunits) .

Q. What structural modifications enhance its binding affinity while minimizing cytotoxicity?

  • Pharmacophore optimization :
    • Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzyl ring to strengthen hydrophobic interactions.
    • Replace the indole moiety with bulky substituents (e.g., naphthyl) to improve π-π stacking with Tyr181/Tyr187.
    • Modify the thiazolidine-dione core to a thioxo derivative (C2=S) for enhanced hydrogen bonding with Lys101.
  • ADMET profiling : Use SwissADME to predict bioavailability (LogP ≤5) and ProTox-II for cytotoxicity screening .

Methodological Considerations

Q. How should researchers design dose-response experiments for in vitro antiviral activity?

  • Dose range : Test 0.1–100 µM concentrations in triplicate.
  • Controls : Include zidovudine (AZT, NNRTI) as a positive control and DMSO vehicle controls.
  • Metrics : Calculate EC₅₀ (effective concentration for 50% viral inhibition) and CC₅₀ (cytotoxic concentration) using nonlinear regression (e.g., GraphPad Prism). A selectivity index (SI = CC₅₀/EC₅₀) >10 indicates therapeutic potential .

Q. What crystallographic techniques confirm binding mode in HIV-1 RT?

  • X-ray crystallography : Co-crystallize the compound with HIV-1 RT (1DLO mutant) at 2.0–2.5 Å resolution.
  • Data refinement : Use SHELXL for structure solution (phasing via molecular replacement) and PHENIX for refinement. Analyze electron density maps (Fo-Fc) to validate ligand placement .

Data Contradiction Analysis

Q. How to address inconsistent binding energy scores across docking software?

  • Consensus docking : Run parallel simulations using AutoDock4 , Glide , and MOE . Cluster results by RMSD (<2.0 Å) and prioritize poses with agreement across platforms.
  • MM/GBSA refinement : Post-process top poses with molecular mechanics/generalized Born surface area (MM/GBSA) to improve free energy estimates .

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